2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
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Overview
Description
2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is a chemical compound characterized by its complex molecular structure, which includes a trifluoromethyl group and a sulfonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl component This is often achieved through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows for selective binding to specific targets.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents, particularly in the treatment of inflammatory diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: This compound shares a similar trifluoromethyl group but differs in its thiazole ring structure.
2-Methyl-4-(trifluoromethyl)phenylsulfonyl chloride: This compound has a similar phenylsulfonyl group but lacks the propanoic acid moiety.
Uniqueness: 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is unique due to its combination of trifluoromethyl and sulfonylamino groups attached to a propanoic acid backbone
Properties
IUPAC Name |
2-methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-10(2,9(16)17)15-20(18,19)8-5-3-7(4-6-8)11(12,13)14/h3-6,15H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIJVUBQVWQBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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